(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MCB-613 is a cyclic ketone that is 4-ethylcyclohexanone which is substituted by pyridin-3-ylmethylene groups at positions 2 and 6. It is a potent small molecule stimulator of steroid receptor coactivators (SRCs). MCB-613 increases SRCs' interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species. Since cancer cells overexpress SRCs and rely on them for growth, MCB-613 can be used to selectively induce excessive stress in cancer cells. It has a role as a steroid receptor coactivator stimulator and an antineoplastic agent. It is a cyclic ketone, an enone and a member of pyridines.

Wissenschaftliche Forschungsanwendungen

Photoinitiating System for Radical Photopolymerization

A type II photoinitiator closely related to "(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one," specifically "(2E,6E)-2,6-bis((1H-pyrrol-2-yl)methylene)cyclohexan-1-one (BPC)," was synthesized and used in a hydrogen bond complex for visible light photopolymerization. This system exhibits high photo-reactivity, rapid bleach, and excellent water dispersibility, showing potential for photo-induced organic coatings (Li, Nie, & Zhu, 2021).

Molecular Structure and Crystal Packing

The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations and crystal packing dominated by C–H⋯N pyridine interactions, C–H⋯π, and π⋯π contacts. These interactions are crucial for the formation of linear chains, layer structures, and three-dimensional networks in crystals, highlighting the importance of such compounds in crystal engineering and materials science (Lai, Mohr, & Tiekink, 2006).

Catalytic Activity in Ethylene Polymerization

New bis(arylimino)pyridyl complexes, potentially related to "(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one," have been synthesized and studied for their role in ethylene polymerization catalysts. These complexes, particularly when activated with methylaluminoxane, exhibit higher activity at elevated temperatures, contributing to the production of polymers with increased molecular weight, high density, and crystallinity. This highlights the potential of such complexes in enhancing the efficiency of catalytic systems for polymer production (Ivanchev et al., 2004).

Synthesis of Novel Compounds

Compounds synthesized through the condensation of 2-acetylpyridine and 2-formylpyridine under specific reaction conditions demonstrate the versatility of related chemical structures in producing novel compounds with potential antimicrobial and antioxidant activities. This research underscores the potential applications of such compounds in the medical and pharmaceutical fields, especially for their antifungal activities (Rusnac et al., 2020).

Eigenschaften

CAS-Nummer |

1162656-22-5; 296792-62-6 |

|---|---|

Produktname |

(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one |

Molekularformel |

C20H20N2O |

Molekulargewicht |

304.393 |

IUPAC-Name |

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ |

InChI-Schlüssel |

MMBSCBVEHMETSA-GDAWTGGTSA-N |

SMILES |

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

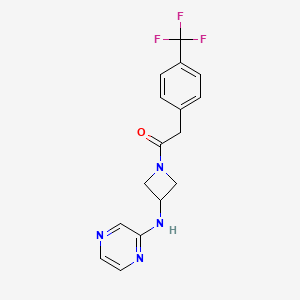

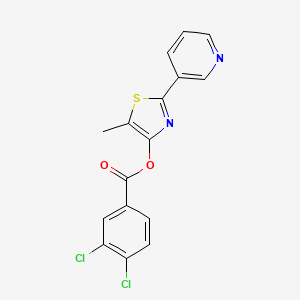

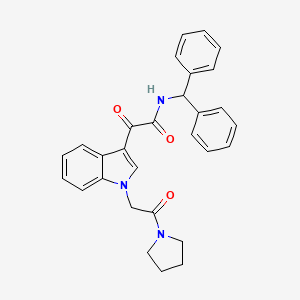

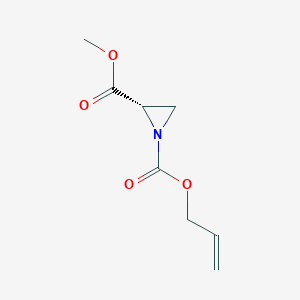

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)

![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)